N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation and Reduction: This compound can undergo oxidation to form sulfoxide derivatives and reduction to generate amine analogs.
Substitution: Commonly, halogenation or alkylation reactions occur at the aromatic rings.
Reagents and Conditions: Typical reagents include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents such as sodium borohydride for reduction.
Major Products: Depending on the reaction, major products may include sulfoxides, amines, or halogenated derivatives.
4. Scientific Research Applications: N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has several applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Biology: Researchers use it to study enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has been investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: This compound is utilized in the development of specialty chemicals and intermediates for pharmaceuticals.
5. Mechanism of Action: The compound's mechanism involves interaction with specific molecular targets:
Molecular Targets: It binds to certain enzymes, affecting their activity.
Pathways: It influences pathways involved in neurotransmission, demonstrating potential as a neurological agent.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide stands out due to its unique sulfonyl and isoquinoline structure which is less common.
Similar Compounds: Compounds like sulfonyl isoquinolines and tolyl acetamides share some structural similarities but differ in their specific chemical and biological properties.
There you have it! A comprehensive look at this compound, from its synthesis to its applications and unique characteristics. Fascinating stuff, right?
Properties
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-4-3-5-17(12-16)13-21(24)22-9-11-28(25,26)23-10-8-18-14-20(27-2)7-6-19(18)15-23/h3-7,12,14H,8-11,13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXNOFHSPZETFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=C(C2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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